3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 3rd position of the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylpyridin-4-yl)propan-1-amine
- 3-(2-Methylpyridin-4-yl)propan-1-amine
- 3-(4-Methylpyridin-3-yl)propan-1-amine
Uniqueness
3-(4-Fluoro-3-methylpyridin-2-YL)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H13FN2 |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-8(10)4-6-12-9(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3 |
InChI Key |
QAQJINKOKLVBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCCN)F |
Origin of Product |
United States |
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